methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate
Description
Methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate is a structurally complex molecule featuring:
- A methyl benzoate core.
- A formamide-carbamoyl linker.
- A tetrahydropyran (oxane) ring substituted at the 4-position with a thiophen-2-yl group.
The thiophene and oxane moieties likely enhance lipophilicity and metabolic stability compared to simpler aryl derivatives .
Properties
IUPAC Name |
methyl 4-[[2-oxo-2-[(4-thiophen-2-yloxan-4-yl)methylamino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-19(25)14-4-6-15(7-5-14)22-18(24)17(23)21-13-20(8-10-27-11-9-20)16-3-2-12-28-16/h2-7,12H,8-11,13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSXHFVAXFPKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur.
Oxane Ring Formation: The oxane ring is typically formed via an intramolecular cyclization reaction.
Coupling Reactions: The thiophene and oxane rings are then coupled with a benzoate ester through a series of nucleophilic substitution and condensation reactions.
Final Assembly: The final compound is assembled through a series of carbamoylation and formamidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxane ring may enhance the compound’s stability and bioavailability. The benzoate ester can facilitate the compound’s transport across cell membranes.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Quinoline Linkages ()
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated derivatives (C2–C7) share the methyl benzoate core but differ in their substituents:
- Key Differences: C1–C7 utilize a piperazine-quinoline scaffold instead of the oxane-thiophene system. Substituents on the quinoline phenyl ring (e.g., bromo, chloro, methoxy) modulate electronic properties and steric bulk.
- Similarities :
| Property | Target Compound | C1–C7 Derivatives |
|---|---|---|
| Core Structure | Oxane-thiophene | Quinoline-piperazine |
| Substituent Diversity | Thiophene | Halogens, methoxy, CF₃ |
| Synthetic Yield* | Not reported | 60–85% (crystallized solids) |
| Solubility | Likely moderate (amide/ester) | Low (aromatic dominance) |
Methyl Benzoate Derivatives with Carbamoyl Linkers ()
Examples include Methyl 4-((4-((2-aminophenyl)carbamoyl)benzyl)carbamoyl)benzoate (B4) and Methyl 4-((2-ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate (1c):
- 1c features a pivaloyloxy-ethyl chain, increasing steric hindrance.
- Similarities :
Thiophene-Containing Analogues ()
4-((Thiophen-2-yl-methylene)amino)benzamides share the thiophene moiety but lack the oxane ring:
Spectral Characterization
- 1H NMR: Thiophene protons (δ 6.8–7.4 ppm) and oxane methylene (δ 3.5–4.0 ppm) distinguish the target compound from quinoline-based analogues (δ 8.0–8.5 ppm for aromatic Hs) .
- HRMS : Expected [M+H]+ ~459.14 (C₂₂H₂₂N₂O₅S).
Biological Activity
Methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological effects.
The compound's chemical structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 378.45 g/mol. The presence of the thiophene ring and oxane moiety are particularly noteworthy due to their roles in enhancing biological interactions.
Structural Formula
The structural representation of the compound can be summarized as follows:
This compound exhibits various biological activities, primarily through its interaction with cellular pathways. Key mechanisms include:
- Topoisomerase Inhibition : Similar compounds have shown efficacy as topoisomerase inhibitors, which are crucial for DNA replication and repair processes. This inhibition can lead to apoptosis in cancer cells, making it a target for anticancer drug development .
- Antitumor Activity : Research indicates that derivatives of this compound may possess significant cytotoxic effects against various cancer cell lines, including A549 (lung), HepG2 (liver), and HeLa (cervical) cells. These effects are often associated with the induction of DNA double-strand breaks and cell cycle arrest .
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Anticancer Activity : A study evaluated the cytotoxicity of related compounds against four human cancer cell lines. Results demonstrated that some derivatives exhibited lower toxicity than established chemotherapeutics like etoposide while maintaining potent antitumor effects .
- Neuroprotective Effects : Research into related compounds has suggested potential neuroprotective properties, indicating that these compounds may be beneficial in treating neurodegenerative diseases by modulating neuroinflammatory pathways.
- Analgesic Properties : Some derivatives have been explored for their analgesic effects, particularly in models of hyperalgesia. These findings suggest that the compound could play a role in pain management therapies .
Biological Activity Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.45 g/mol |
| SMILES | O=C(NC(C1CCOCC1)c1cccs1)... |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
